1S-epi-Ticagrelor
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Overview
Description
1S-epi-Ticagrelor is a chemical compound closely related to ticagrelor, a well-known antiplatelet medication used to prevent thromboembolic events in patients with acute coronary syndrome. The compound features a cyclopentane ring similar to ribose and a nitrogen-rich triazolopyrimidine moiety resembling the nucleobase adenine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1S-epi-Ticagrelor can be synthesized through various chemical reactions involving the modification of ticagrelor's structure
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, purification, and quality control processes to ensure the compound's purity and efficacy. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process.
Chemical Reactions Analysis
1S-epi-Ticagrelor undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation reactions often use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Scientific Research Applications
1S-epi-Ticagrelor has several scientific research applications, including:
Chemistry: The compound is used in the study of chemical reactions and synthesis methods.
Biology: It is utilized in biological research to understand its effects on cellular processes and platelet aggregation.
Medicine: this compound is investigated for its potential use as an antiplatelet agent in preventing thromboembolic events.
Industry: The compound is used in the pharmaceutical industry for the development of new medications and treatments.
Mechanism of Action
1S-epi-Ticagrelor exerts its effects by inhibiting platelet aggregation through the blockade of the P2Y12 adenosine diphosphate (ADP) receptor. This inhibition prevents the activation of platelets and reduces the risk of thrombus formation. The molecular targets and pathways involved include the ADP receptor and downstream signaling pathways.
Comparison with Similar Compounds
Clopidogrel
Prasugrel
Ticagrelor (parent compound)
This comprehensive overview provides a detailed understanding of 1S-epi-Ticagrelor, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H28F2N6O4S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1S,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15-,16+,17-,19-,20+/m0/s1 |
InChI Key |
OEKWJQXRCDYSHL-OVGQVHOSSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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